

Spectroscopic Profile of Benzyl Isoamyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl isoamyl ether*

Cat. No.: B1672212

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Introduction

Benzyl isoamyl ether (also known as benzyl isopentyl ether) is an organic compound with applications in the fragrance and flavor industries. Its synthesis and characterization are crucial for quality control and research purposes. This technical guide provides an in-depth overview of the spectroscopic data for **benzyl isoamyl ether**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in reproducing these results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **benzyl isoamyl ether**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.35 - 7.25	m	-	5H	Ar-H
4.50	s	-	2H	-O-CH ₂ -Ph
3.48	t	6.7	2H	-O-CH ₂ -CH ₂ -
1.68	m	6.7	2H	-CH ₂ -CH ₂ -CH-
1.55	m	6.7	1H	-CH ₂ -CH(CH ₃) ₂
0.92	d	6.6	6H	-CH(CH ₃) ₂

m = multiplet, s = singlet, t = triplet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
138.6	Quaternary Aromatic C
128.4	Aromatic CH
127.7	Aromatic CH
127.5	Aromatic CH
72.9	-O-CH ₂ -Ph
68.9	-O-CH ₂ -CH ₂ -
38.4	-CH ₂ -CH ₂ -CH-
25.1	-CH ₂ -CH ₂ -CH-
22.6	-CH(CH ₃) ₂

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3085, 3062, 3029	Medium	Aromatic C-H Stretch
2954, 2869	Strong	Aliphatic C-H Stretch
1496, 1454	Medium	Aromatic C=C Bending
1385, 1366	Medium	C-H Bending (gem-dimethyl)
1100	Strong	C-O-C Asymmetric Stretch
735, 697	Strong	Aromatic C-H Out-of-Plane Bending

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
92	65.6	[C ₇ H ₈] ⁺
71	~20	[C ₅ H ₁₁] ⁺ (Isopentyl fragment)
65	11.2	[C ₅ H ₅] ⁺
43	15.8	[C ₃ H ₇] ⁺ (Isopropyl fragment)
41	12.3	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **benzyl isoamyl ether** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-1024, due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

- Sample Preparation: As **benzyl isoamyl ether** is a liquid, a neat spectrum is obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The prepared sample is placed in the spectrometer's sample holder.
- The spectrum is typically recorded over a range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

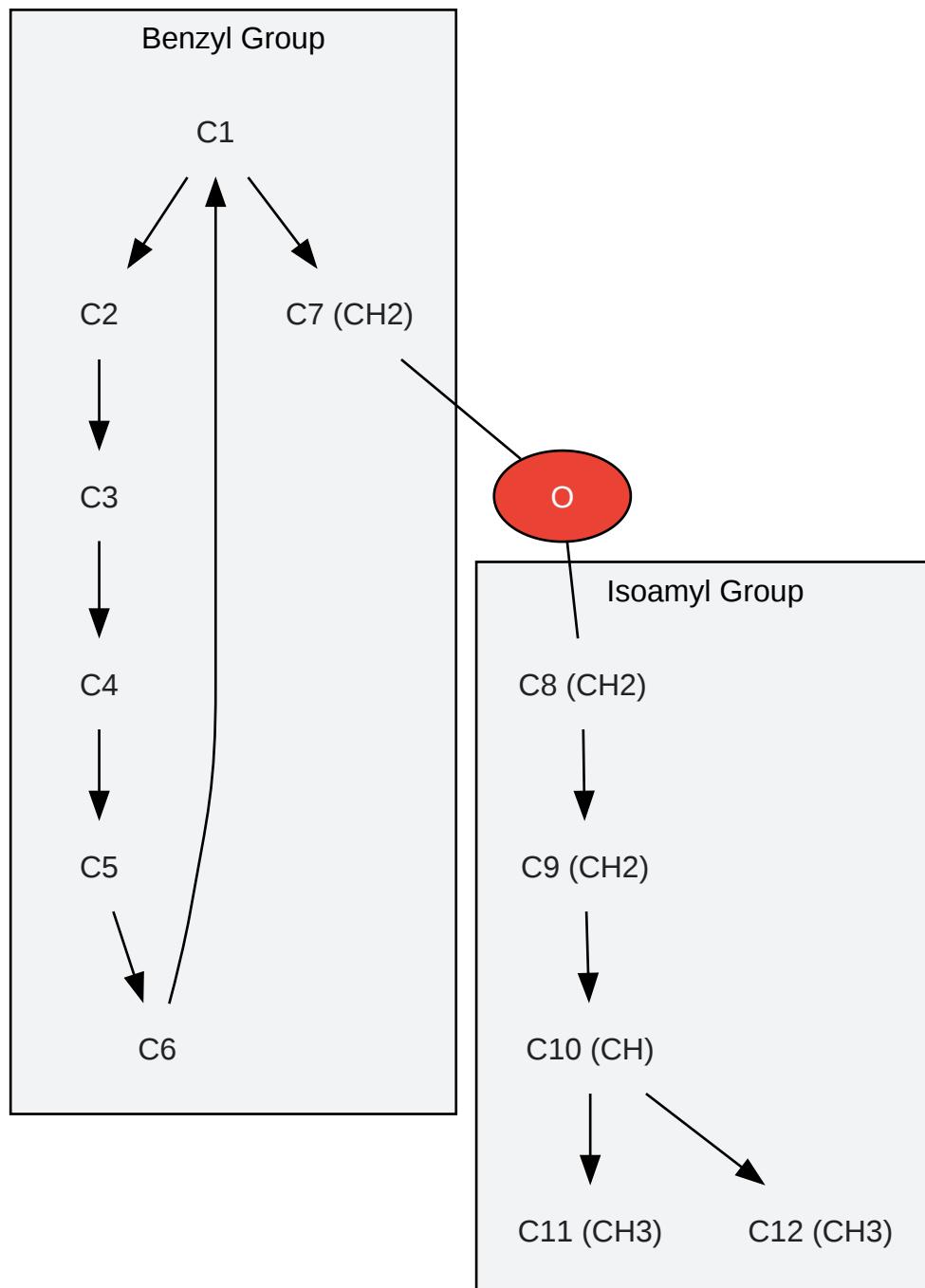
Mass Spectrometry (MS)

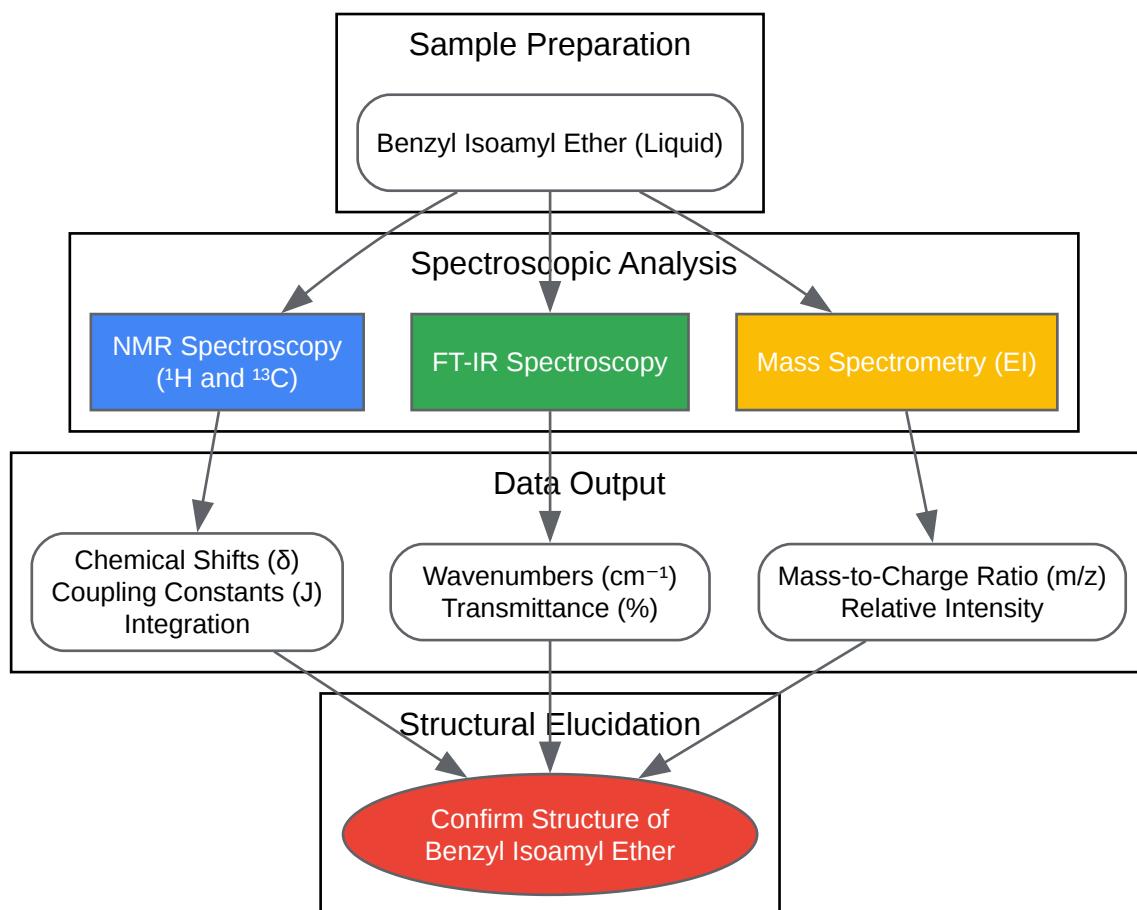
- Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of **benzyl isoamyl ether** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
- Ionization:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[\[1\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the structure of **benzyl isoamyl ether** and the logical workflow for its spectroscopic analysis.

Structure of Benzyl Isoamyl Ether with Atom Numbering for NMR





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References

- 1. Isoamyl benzyl ether | C12H18O | CID 31227 - PubChem [pubchem.ncbi.nlm.nih.gov]
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